Sterically Induced Molecular Twist: Quantitative Structural Comparison with Unstrained Tetrabromonaphthalenes
1,4,5,8-Tetrabromonaphthalene adopts a twisted, chiral conformation (D2 point group) in the solid state due to the steric repulsion of its four peri-bromine atoms. The intramolecular Br···Br contact distance averages 3.209 Å, which is significantly shorter than the sum of van der Waals radii for bromine (~3.7 Å), confirming substantial steric congestion [1]. In contrast, 1,3,5,7-tetrabromonaphthalene, where bromine atoms occupy non-peri positions, crystallizes as a planar molecule with no such short Br···Br contacts [2]. This fundamental geometric difference means only the 1,4,5,8-isomer exhibits inherent chirality and a strained ground state, which directly affects its reactivity and packing.
| Evidence Dimension | Intramolecular Br···Br contact distance |
|---|---|
| Target Compound Data | 3.209 Å (average) |
| Comparator Or Baseline | 1,3,5,7-Tetrabromonaphthalene: No short Br···Br contact (planar structure) |
| Quantified Difference | ~0.5 Å shorter than van der Waals contact distance; non-planar vs. planar conformation |
| Conditions | Single-crystal X-ray diffraction (93 K); target compound data from COD entry 1559272; comparator data from Russian Chemical Bulletin (1962) |
Why This Matters
The twisted, chiral conformation is essential for applications exploiting stereoelectronic effects or for selective reactivity that planar isomers cannot replicate, making the 1,4,5,8-isomer the mandatory choice for structure-driven design.
- [1] Hossain, M.A.; Hirabayashi, K.; Nishinaga, T.; Shimizu, T.; Sugiura, K. Crystal Structure Refinement of 1,4,5,8-Tetrabromonaphthalene: A Twisted Chiral Naphthalene Induced by Steric Repulsion. X-ray Structure Analysis Online 2020, 36, 35-37. View Source
- [2] Davydova, M.A.; Struchkov, Yu.T. X-ray determination of the structural formula of one of the isomeric tetrabromonaphthalenes. Bulletin of the Academy of Sciences of the USSR, Division of chemical science 1962, 11, 1053-1054. View Source
